rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride
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Overview
Description
rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride is a synthetic organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Cyclization Reactions: Starting from a suitable precursor, cyclization reactions can be employed to form the isoindole ring system.
Hydrogenation: The resulting intermediate may undergo hydrogenation to introduce the octahydro structure.
Hydroxylation: Specific hydroxylation reactions are used to introduce the diol functionality at the 5 and 6 positions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the ring saturation or to remove specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce fully saturated isoindole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Isoindole derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The diol groups could form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Octahydroisoquinoline: Another heterocyclic compound with a similar ring structure but different functional groups.
Isoindoline: A related compound with a different degree of saturation and functionalization.
Piperidine: A simpler heterocyclic compound with a six-membered ring containing nitrogen.
Uniqueness
rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of diol groups and the octahydro structure distinguish it from other isoindole derivatives, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
(3aR,5R,6S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-5,6-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-7-1-5-3-9-4-6(5)2-8(7)11;/h5-11H,1-4H2;1H/t5-,6+,7+,8-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINXDDYEJBPMCT-WTSYXZODSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC(C1O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2C[C@H]([C@H]1O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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